N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-N~2~-(2-hydroxyethyl)glycinamide
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Overview
Description
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-N~2~-(2-hydroxyethyl)glycinamide is a complex organic compound characterized by its anthracene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-N~2~-(2-hydroxyethyl)glycinamide typically involves the reaction of 9,10-anthraquinone with glycine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-N~2~-(2-hydroxyethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized anthracene compounds.
Scientific Research Applications
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-N~2~-(2-hydroxyethyl)glycinamide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-N~2~-(2-hydroxyethyl)glycinamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to interfere with cellular processes such as DNA replication and repair. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A simpler compound with similar core structure but lacking the glycinamide and hydroxyethyl groups.
Anthracene: The parent hydrocarbon from which many derivatives, including N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-N~2~-(2-hydroxyethyl)glycinamide, are synthesized.
Hydroxyanthraquinone: A derivative with hydroxyl groups that may have different properties and applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-(2-hydroxyethylamino)acetamide |
InChI |
InChI=1S/C18H16N2O4/c21-9-8-19-10-15(22)20-14-7-3-6-13-16(14)18(24)12-5-2-1-4-11(12)17(13)23/h1-7,19,21H,8-10H2,(H,20,22) |
InChI Key |
UNMADWIGEWDKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CNCCO |
Origin of Product |
United States |
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